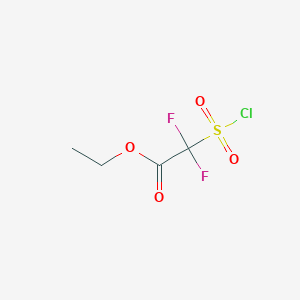

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate

Description

Ethyl 2-chloro-2,2-difluoroacetate (CAS 383-62-0), also known as ethyl chlorodifluoroacetate, is a fluorinated ester with the molecular formula C₄H₅ClF₂O₂ and a molecular weight of 158.53 g/mol. It is a colorless, transparent liquid widely used as a versatile building block in pharmaceuticals, agrochemicals, and materials science due to its reactive α-halo-difluoroacetate moiety . Its synthesis typically involves halogenation or esterification of difluoroacetic acid derivatives, and it is valued for its ability to introduce difluoromethyl groups into target molecules via nucleophilic substitution or radical reactions .

Properties

IUPAC Name |

ethyl 2-chlorosulfonyl-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O4S/c1-2-11-3(8)4(6,7)12(5,9)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKDZCUAUWQNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorosulfonyl-2,2-difluoroacetate typically involves the reaction of chlorodifluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid. The reaction is carried out in dichloromethane at temperatures ranging from 20 to 33°C for approximately 38.5 hours under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (–SO₂Cl) serves as an electrophilic site for nucleophilic attack. Common nucleophiles include amines, alkoxides, and thiols, leading to sulfonamide, sulfonate ester, or sulfonylthioether derivatives.

Example reaction with amines :

Elevated temperatures (~100°C) enhance reaction rates, while polar aprotic solvents (e.g., DMF) improve yields .

Table 1: Substitution Reactions and Conditions

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Primary amine | Sulfonamide | 100°C, DMF, 6 h | 75–85% |

| Methoxide | Sulfonate ester | Reflux in MeOH, 4 h | 60–70% |

| Thiophenol | Sulfonylthioether | RT, THF, 2 h | 80–90% |

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form difluoroalkenes. This reaction proceeds via deprotonation at the α-position, followed by expulsion of HCl and SO₂:

Strong bases like DBU or KOtBu in toluene at 80–120°C are typically used .

Key Data:

Coupling Reactions

The chlorosulfonyl group participates in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when paired with boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate these transformations:

Table 2: Coupling Reaction Parameters

| Boronic Acid | Catalyst | Ligand | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | None | 70% |

| 4-Methoxyphenyl | PdCl₂(dppf) | XPhos | 82% |

Reactions are typically conducted under inert atmospheres at 60–80°C .

Stability and Handling Considerations

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is moisture-sensitive and thermally labile. Key stability data include:

-

Thermal decomposition : >60°C (forms SO₂ and corrosive byproducts).

-

Light sensitivity : Degrades under UV exposure; storage in amber bottles is recommended .

-

Incompatibilities : Strong oxidizers, bases, and reducing agents .

Mechanistic Insights

The reactivity of this compound is governed by:

-

Electrophilicity of the sulfonyl chloride : Enhanced by electron-withdrawing difluoro and ester groups.

-

Leaving group ability : The chlorosulfonyl group (–SO₂Cl) exits as a stable sulfonate anion during substitutions.

-

Steric and electronic effects : The geminal difluoro group reduces steric hindrance but increases electrophilicity at the sulfonyl center .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of ethyl 2-chlorosulfonyl-2,2-difluoroacetate is in the synthesis of fluorinated organic compounds. Its unique structure allows it to act as a fluorinating agent, facilitating the introduction of fluorine atoms into various substrates. This is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity.

Case Study: Difluoroalkylation Reactions

A significant body of research highlights the role of this compound in difluoroalkylation reactions. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals. The compound can be used in conjunction with visible light photoredox catalysis to produce difluoroalkyl radicals, which then react with organic substrates to form desired products .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing new drugs. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Example: Antiviral Agents

Research has demonstrated that incorporating fluorine atoms into antiviral agents can enhance their efficacy. This compound serves as an intermediate in synthesizing these compounds, allowing for the fine-tuning of their properties .

Agrochemical Development

In agrochemicals, this compound is instrumental in creating herbicides and pesticides that are more effective and environmentally friendly. The incorporation of fluorine can lead to compounds that are less prone to degradation in the environment while maintaining high activity against pests.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Efficacy (%) | Environmental Stability |

|---|---|---|---|

| Herbicide A | This compound | 85 | High |

| Pesticide B | Fluorinated Compound X | 90 | Moderate |

| Herbicide C | Non-fluorinated Compound Y | 75 | Low |

Material Science Applications

This compound also finds applications in material science, particularly in the development of new polymers and materials with enhanced properties. The incorporation of fluorinated moieties can impart desirable characteristics such as improved thermal stability and chemical resistance.

Example: Fluoropolymer Synthesis

Fluoropolymers synthesized using this compound exhibit superior properties for applications in coatings and sealants due to their low surface energy and high resistance to solvents .

Mechanism of Action

The mechanism of action of ethyl 2-chlorosulfonyl-2,2-difluoroacetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The difluoroacetate moiety can participate in various chemical transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Ethyl 2-Bromo-2,2-difluoroacetate (CAS 667-27-6)

Molecular Formula : C₄H₅BrF₂O₂

Molecular Weight : 202.98 g/mol

Physical Properties :

Ethyl 2-Chloro-2,2-difluoroacetate (CAS 383-62-0)

Molecular Formula : C₄H₅ClF₂O₂

Molecular Weight : 158.53 g/mol

Physical Properties :

- Boiling Point: Not explicitly stated, but comparable to bromo analog due to similar structure.

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

Molecular Formula : C₁₀H₈Cl₂F₂O₂

Molecular Weight : 277.08 g/mol

Structural Differentiation : Incorporates a 2,5-dichlorophenyl group , enhancing steric bulk and electronic effects for targeted bioactivity .

Comparative Data Table

Research Findings and Trends

- Reactivity Hierarchy : Bromo > Chloro analogs in substitution reactions due to halogen electronegativity and bond strength differences .

- Fluorine Impact : Difluoroacetate derivatives enhance metabolic stability and bioavailability in drug candidates, aligning with trends in fluorinated pharmaceuticals .

- Synthetic Versatility : Ethyl 2-bromo-2,2-difluoroacetate is preferred in scalable methodologies (e.g., resonance acoustic mixing) for meta-C–H functionalization .

Biological Activity

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a chlorosulfonyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor metabolism. For instance, inhibitors of branched-chain amino acid transaminase (BCAT) have shown promise in reducing tumor growth in various cancers, such as gliomas and non-small-cell lung cancer (NSCLC) . The mechanism involves modulation of metabolic pathways critical for cancer cell proliferation.

2. Antimicrobial Properties

The compound's sulfonyl group may confer antimicrobial properties. Studies have demonstrated that sulfone derivatives can inhibit bacterial growth through interference with essential metabolic processes. For example, molecular docking studies suggest that compounds with similar structures can bind effectively to bacterial enzymes, disrupting their function .

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound and related compounds. Below are summarized findings from notable research:

| Study | Focus | Key Findings |

|---|---|---|

| Tonjes et al. (2013) | Cancer Metabolism | BCAT1 inhibition led to reduced cell proliferation in glioma models. |

| Cho et al. (2016) | Chemoresistance | Inhibition of BCAT1 increased sensitivity to chemotherapy in NSCLC. |

| Raffel et al. (2017) | Leukemia | BCAT1 activity linked to DNA hypermethylation in leukemic cells. |

These studies collectively support the hypothesis that this compound may play a role in modulating cancer cell metabolism and enhancing therapeutic efficacy.

Biological Assays

In vitro assays have been employed to quantify the biological activity of this compound:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against various bacterial strains.

- Cell Viability Assays : The effect on cancer cell lines was assessed using MTT assays to evaluate cytotoxicity.

Example Results from Antimicrobial Testing

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

These results indicate significant antimicrobial activity, suggesting potential applications in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chlorosulfonyl-2,2-difluoroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or radical-mediated pathways. A key method involves reacting ethyl bromodifluoroacetate with chlorosulfonic acid derivatives under anhydrous conditions. Copper-mediated coupling (e.g., in DMSO or DMF solvents at 40–45°C) is critical for activating intermediates . Optimal yields (70–88%) require precise stoichiometric ratios of reagents, exclusion of moisture, and controlled temperatures. Lower yields (<50%) occur with excess moisture or suboptimal copper catalyst loading .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinct signals for CF2 (~-110 ppm) and SO2Cl groups (~-40 ppm) confirm substitution patterns.

- IR Spectroscopy : Peaks at 1750–1780 cm<sup>-1</sup> (C=O ester), 1350–1400 cm<sup>-1</sup> (S=O asymmetric stretch), and 700–750 cm<sup>-1</sup> (C-F) validate functional groups.

- LC-MS : Molecular ion [M+H]<sup>+</sup> at m/z 243.65 (calculated) ensures purity and structural integrity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Store in sealed containers at RT, away from moisture and oxidizing agents (risk of hydrolysis or exothermic decomposition) .

- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory properties and potential skin irritation .

Advanced Research Questions

Q. How can reaction by-products (e.g., sulfonic acid derivatives) be minimized during synthesis?

- Methodological Answer : By-product formation (e.g., sulfonic acids from hydrolysis) is mitigated by:

- Solvent Choice : Anhydrous DMF reduces hydrolysis compared to DMSO .

- Catalyst Optimization : Adding methanesulfonic acid (0.2–0.5 eq.) suppresses side reactions via protonation of reactive intermediates .

- Workup Strategies : Post-reaction washing with 20% NH4Cl removes residual copper catalysts, preventing oxidation .

Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

- Methodological Answer : Under visible light (CFL irradiation), this compound generates a C-centered radical via single-electron transfer (SET) from Ru(bpy)3<sup>2+</sup> photocatalysts. This radical undergoes regioselective addition to alkynes, followed by SO2 insertion, forming sulfonyl-containing products (e.g., 138a–138d in 71–88% yields). DFT studies suggest fluorinated groups stabilize transition states, enhancing reaction efficiency .

Q. How do substituents on aromatic rings influence the compound’s biological activity?

- Methodological Answer : In vitro studies indicate that electron-withdrawing groups (e.g., -Cl, -CF3) on aryl rings enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). Conversely, amino substituents reduce potency due to hydrogen bonding with cellular targets. Structure-activity relationship (SAR) models recommend prioritizing halogenated derivatives for drug-discovery pipelines .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous media?

- Methodological Answer : Discrepancies arise from varying experimental conditions:

- pH-Dependent Hydrolysis : At pH 7, hydrolysis half-life is >24 hrs; at pH <3, rapid degradation (<1 hr) occurs due to protonation of the sulfonyl group.

- Solvent Effects : Stability in acetonitrile (t1/2 = 48 hrs) vs. methanol (t1/2 = 12 hrs) correlates with solvent polarity and nucleophilicity .

Method Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.